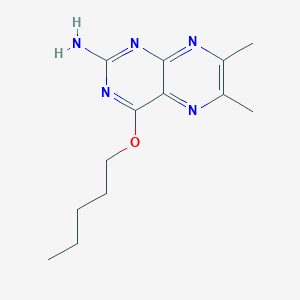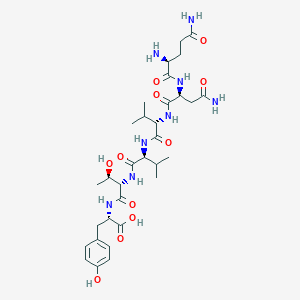
6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine: is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their fused pyrimidine and pyrazine rings. This compound is characterized by the presence of two methyl groups at positions 6 and 7, a pentyloxy group at position 4, and an amino group at position 2. Pteridines are significant due to their roles in biological systems, including as cofactors in enzymatic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine typically involves the reaction of 7-chloropterin with propargyl alcohol in the presence of sodium hydride. The reaction conditions include:
Reagents: 7-chloropterin, propargyl alcohol, sodium hydride
Solvent: Anhydrous conditions are preferred
Temperature: Controlled to avoid decomposition
Purification: The product is purified using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of automated reactors and continuous flow systems.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxy group.
Reduction: Reduction reactions may target the amino group.
Substitution: The pentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pteridine derivatives with altered functional groups, while substitution reactions can introduce new substituents at the pentyloxy position .
Wissenschaftliche Forschungsanwendungen
Biology: Pteridines, including this compound, are investigated for their roles in biological systems, particularly in enzymatic reactions and as cofactors.
Medicine: Research into pteridine derivatives explores their potential therapeutic applications, including as antimicrobial agents and in cancer treatment.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine involves its interaction with specific molecular targets, such as enzymes. The compound may act as a cofactor, facilitating enzymatic reactions by stabilizing transition states or participating in redox reactions. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-6,7-dimethyl-4-hydroxypteridine
- 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine
Comparison: 6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles .
Eigenschaften
CAS-Nummer |
916248-94-7 |
|---|---|
Molekularformel |
C13H19N5O |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
6,7-dimethyl-4-pentoxypteridin-2-amine |
InChI |
InChI=1S/C13H19N5O/c1-4-5-6-7-19-12-10-11(17-13(14)18-12)16-9(3)8(2)15-10/h4-7H2,1-3H3,(H2,14,16,17,18) |
InChI-Schlüssel |
RTWSMDQJIRKGDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=NC(=NC2=NC(=C(N=C21)C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid](/img/structure/B14190677.png)

![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)
![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)
![Undecyl [(4-nitrophenoxy)methyl]octylphosphinate](/img/structure/B14190704.png)


![[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14190713.png)
![Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B14190717.png)
![N-[6-(propanoylamino)pyridin-2-yl]propanamide;dihydrate](/img/structure/B14190720.png)

![4-{1-Amino-2-[(thiophene-2-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14190725.png)
